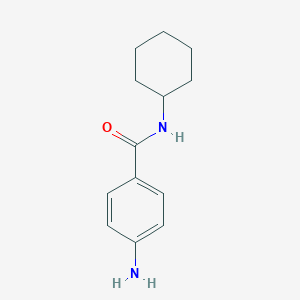

4-amino-N-cyclohexylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 g/mol . The IUPAC name for this compound is 4-amino-N-cyclohexylbenzamide .

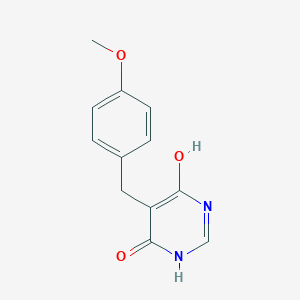

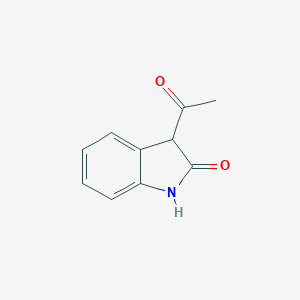

Molecular Structure Analysis

The compound features an anti disposition of the N—H and carbonyl groups . The amide group is twisted with respect to the benzene ring . The InChI code for this compound is1S/C13H18N2O/c14-11-8-6-10 (7-9-11)13 (16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2, (H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 218.141913202 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 16 .科学的研究の応用

Proteomics Research

“4-amino-N-cyclohexylbenzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .

Antioxidant Activity

Benzamide compounds, including “4-amino-N-cyclohexylbenzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body .

Antibacterial Activity

Benzamides have been studied for their antibacterial activities . They can inhibit the growth of certain bacteria, making them potentially useful in the development of new antibiotics .

Metal Chelating Activity

Some benzamide compounds have shown effective metal chelating activity . This means they can form multiple bonds with a single metal ion. It’s an important property in many areas, including medicine, environmental science, and food science .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They are found in a variety of commercial drugs and have a wide range of therapeutic applications .

Industrial Applications

Amide compounds are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They can act as plasticizers, stabilizers, and accelerators in these industries .

特性

IUPAC Name |

4-amino-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESCVXWIWIQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350446 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-cyclohexylbenzamide | |

CAS RN |

17675-42-2 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)